tricyclo[5.2.1.0,2,6]decan-8-amine
Overview
Description
Tricyclo[5210,2,6]decan-8-amine is a complex organic compound with the molecular formula C10H17N It is characterized by a unique tricyclic structure, which includes three interconnected rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5.2.1.0,2,6]decan-8-amine typically involves the reaction of tricyclo[5.2.1.0,2,6]decan-8(9)-one with an amine. One common method is to react the ketone with an amine under controlled conditions to yield the desired amine compound . The reaction conditions often include the use of solvents and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[5.2.1.0,2,6]decan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tricyclo[5.2.1.0,2,6]decan-8-one, while reduction can produce different amine derivatives.
Scientific Research Applications
Tricyclo[5.2.1.0,2,6]decan-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tricyclo[5.2.1.0,2,6]decan-8-amine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[5.2.1.0(2,6)]decane: A structurally similar compound with different functional groups.
Potassium tricyclo[5.2.1.0,2,6]-decan-8-yl dithiocarbonate: Known for its antitumor and antioxidant properties.
Uniqueness
Tricyclo[5210,2,6]decan-8-amine is unique due to its specific tricyclic structure and amine functional group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tricyclo[5.2.1.02,6]decan-8-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGOACNDJXEJHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18530-46-6, 669-51-2 | |
Record name | 4,7-Methano-1H-inden-5-amine, octahydro-, (3aR,4S,5R,7S,7aR)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018530466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tricyclo[5.2.1.0,2,6]decan-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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